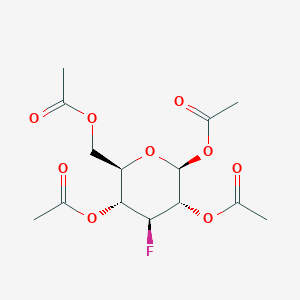

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose

Übersicht

Beschreibung

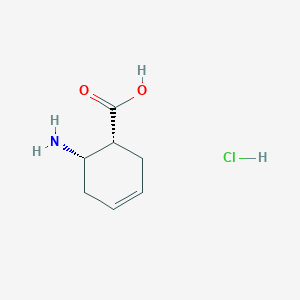

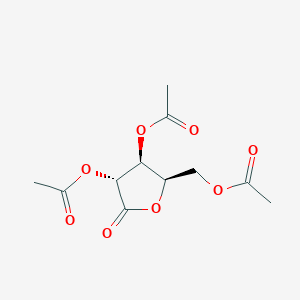

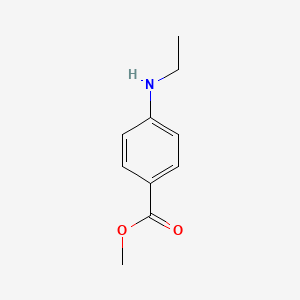

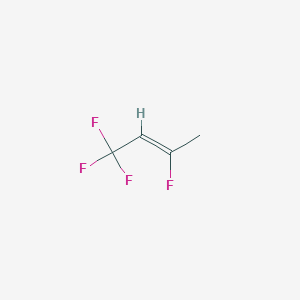

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is a compound with the molecular formula C14H19FO9 . It is a carbohydrate derivative that is used in the synthesis of various compounds . This compound has shown noteworthy antiviral and antibacterial attributes, contributing significantly to the creation of therapeutic remedies targeting viral infections and antibiotic-resistant bacteria .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is a starting compound in the synthesis of a number of glucosamine glycosyl donors . In the presence of excess of anhydrous ferric chloride in dichloromethane, the glycosyl acetate easily reacted with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C14H19FO9, average mass 350.294 Da, and monoisotopic mass 350.101318 Da . It has 5 defined stereocenters .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. It is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 408.3±45.0 °C at 760 mmHg, and a flash point of 193.7±23.6 °C . It has 9 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds . Its polar surface area is 114 Å2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Glycomimetics

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose plays a crucial role in chemical synthesis. For instance, it has been used in the Michael addition of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose to reactive enones. This reaction leads to the formation of novel thiodisaccharides, which are significant in developing glycomimetics, a class of compounds mimicking the structure of sugars and potentially useful in biological systems (Witczak, Lorchak, & Nguyen, 2007).

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

The compound has been a subject of interest in NMR spectroscopy studies. For example, methyl 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides and their derivatives were prepared and analyzed using 1H, 13C, and 19F NMR spectroscopy. Such studies are essential for verifying the structure of these substances and understanding their chemical behavior (Kováč, Yeh, & Glaudemans, 1987).

Crystallographic Studies

Crystallographic studies of compounds like 3-deoxy-3-fluoro-D-glucopyranose, which share structural similarities with this compound, provide insights into their molecular and crystal structures. These studies are crucial for understanding the physical and chemical properties of these sugars, including how their structure influences their behavior in different environments (Zhang, Oliver, & Serianni, 2010).

Nanoparticle Fabrication

In the field of biotechnology, compounds like 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, which are structurally similar to this compound, have been utilized in the fabrication of nanoparticles. These nanoparticles, when loaded with specific compounds, offer potential in vivo metabolic processing applications, demonstrating the importance of these sugars in advanced medical research (Parashar et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPVVBXVHVLOLU-XVIXHAIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)